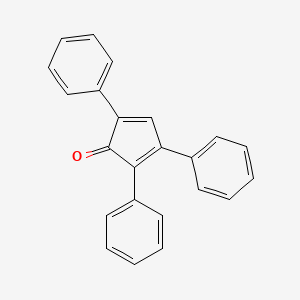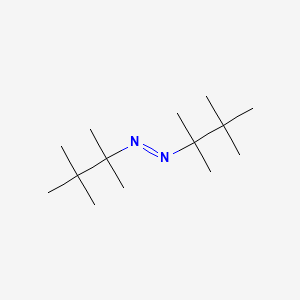
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,3,3-trimethylbutan-2-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction could produce hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-Bis(2,3,3-trimethylbutan-2-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and biological activity. Specific pathways and molecular targets would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Another diazene compound with different substituents.
Hydrazine: A simpler nitrogen-containing compound with similar reactivity.
Diazomethane: A diazene with a different structural framework.
Uniqueness
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene is unique due to its specific alkyl substituents, which may impart distinct chemical and physical properties compared to other diazenes
Eigenschaften
CAS-Nummer |
63726-62-5 |
|---|---|
Molekularformel |
C14H30N2 |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
bis(2,3,3-trimethylbutan-2-yl)diazene |
InChI |
InChI=1S/C14H30N2/c1-11(2,3)13(7,8)15-16-14(9,10)12(4,5)6/h1-10H3 |
InChI-Schlüssel |
BMPVIOJNXPGHOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)N=NC(C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
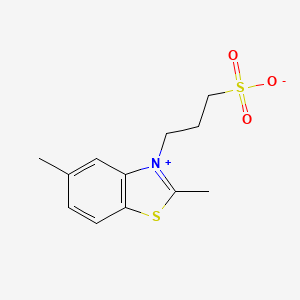

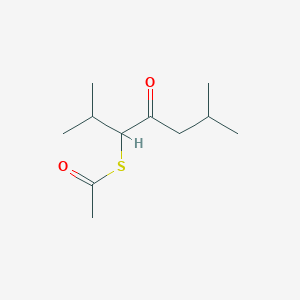
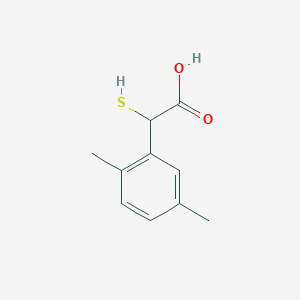
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
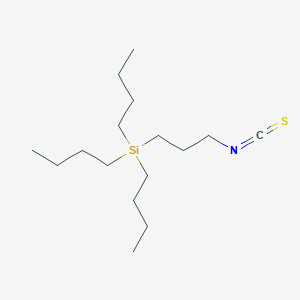
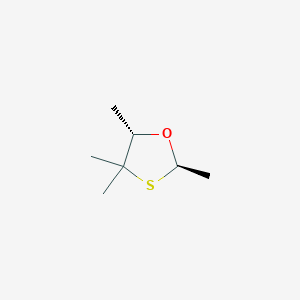
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
